Zanubrutinib - 1651179-04-2

Zanubrutinib

Catalog Number: EVT-8201400
CAS Number: 1651179-04-2
Molecular Formula: C27H29N5O3
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zanubrutinib is a novel Bruton's tyrosine kinase (BTK) inhibitor used for the treatment of adult patients with mantle cell lymphoma (MCL) who have received at least one prior therapy. Mantle cell lymphoma is an aggressive mature B-cell non-Hodgkin lymphoma that is associated with early relapse, poor clinical outcomes, and long-term survival. BTK is an enzyme that plays a role in oncogenic signalling pathways, where it promotes the survival and proliferation of malignant B cells. Compared to the first-generation BTK inhibitor [ibrutinib], zanubrutinib displays higher potency and selectivity for BTK with fewer off-target effects. Due to this enhanced selectivity towards BTK, zanubrutinib belongs to the second-generation BTK inhibitor drug group that also includes [acalabrutinib], which was approved by the FDA in 2017. Zanubrutinib was granted accelerated approval by the FDA in November 2019 based on clinical trial results that demonstrated an 84% overall response rate from zanubrutinib therapy in patients with MCL, which measures the proportion of patients in a trial whose tumour is entirely or partially destroyed by a drug. It is currently marketed under the trade name BRUKINSA™ and is available as oral capsules. In August 2021, the FDA granted accelerated approval to zanubrutinib for the treatment of adults with Waldenström’s macroglobulinemia. This indication is valid in the US, Europe, and Canada. In September 2021, zanubrutinib was granted another accelerated approval for the treatment of relapsed or refractory marginal zone lymphoma who have received at least one anti-CD20-based regimen.
Zanubrutinib is a Kinase Inhibitor. The mechanism of action of zanubrutinib is as a Bruton's Tyrosine Kinase Inhibitor.
Zanubrutinib is an oral inhibitor of Bruton’s tyrosine kinase that is used in the therapy of refractory mantle cell lymphoma. Zanubrutinib has been associated with a low rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent acute liver injury although it may pose a risk for reactivation of hepatitis B in susceptible patients.
Zanubrutinib is an inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, zanubrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.
Classification and Source

Zanubrutinib belongs to the class of small-molecule inhibitors targeting kinases. Specifically, it is categorized as a second-generation BTK inhibitor, designed to improve upon the pharmacokinetic and safety profiles of first-generation inhibitors like ibrutinib. The development of zanubrutinib involved a systematic approach to enhance specificity for BTK while minimizing off-target effects .

Synthesis Analysis

The synthesis of zanubrutinib involves several key steps, starting from benzoic acid. The process can be summarized as follows:

Molecular Structure Analysis

Zanubrutinib's molecular formula is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, and it has a molecular weight of approximately 392.44 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core that is crucial for its activity as a BTK inhibitor. Key structural components include:

  • A substituted phenyl ring
  • A piperidine moiety that enhances binding affinity
  • Multiple functional groups that contribute to its selectivity and potency against BTK .

The compound's three-dimensional conformation allows for optimal interaction with the BTK active site, which is essential for its mechanism of action.

Chemical Reactions Analysis

Zanubrutinib primarily acts through covalent bonding with the cysteine residue in the active site of BTK, leading to irreversible inhibition. The chemical reactions involving zanubrutinib are largely centered around its synthesis and interactions with biological targets:

  • Covalent Bond Formation: Zanubrutinib forms a covalent bond with cysteine 481 in BTK, which is crucial for its inhibitory function.
  • Metabolism: It undergoes extensive metabolism primarily via cytochrome P450 enzymes but does not produce active metabolites that contribute to off-target effects .
Mechanism of Action

The mechanism by which zanubrutinib exerts its therapeutic effects involves selective inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. By binding irreversibly to BTK, zanubrutinib prevents downstream signaling that promotes B-cell proliferation and survival. This blockade leads to:

  • Reduced cell proliferation in malignant B-cells
  • Induction of apoptosis in B-cell malignancies
  • Improved therapeutic outcomes compared to earlier generation inhibitors due to its enhanced specificity .

Clinical studies have shown that zanubrutinib achieves complete BTK occupancy in peripheral blood mononuclear cells at clinically relevant doses, ensuring sustained therapeutic effects .

Physical and Chemical Properties Analysis

Zanubrutinib exhibits several notable physical and chemical properties:

These properties are critical for formulation development and ensuring effective delivery in clinical settings.

Applications

Zanubrutinib has significant applications in oncology, particularly for treating various B-cell malignancies. Its advantages over first-generation inhibitors include:

  • Enhanced Selectivity: Reduced off-target effects lead to fewer adverse events.
  • Improved Efficacy: Clinical trials have demonstrated superior progression-free survival rates compared to ibrutinib in relapsed or refractory chronic lymphocytic leukemia .
  • Combination Therapy Potential: Ongoing studies are exploring its use in combination with other therapies for synergistic effects against resistant malignancies .
Molecular Design and Development of Zanubrutinib

Structure-Activity Relationship Optimization Strategies

Zanubrutinib (BGB-3111) was engineered through systematic structure-activity relationship (SAR) studies to optimize target specificity and pharmacokinetic properties. The core scaffold modifies ibrutinib’s structure by replacing the piperidine ring with a tetrahydropyran moiety and introducing a methyl group on the acrylamide warhead. This redesign reduces metabolic vulnerability, particularly CYP3A4-mediated oxidation, enhancing metabolic stability. Key modifications include:

  • Acrylamide warhead optimization: The methyl group sterically hinders nucleophilic attack, improving covalent binding efficiency to BTK’s Cys481 residue while reducing off-target reactions [4] [6].
  • Hydrogen bond network refinement: The pyrazolo-pyrimidine core strengthens hydrogen bonding with BTK’s Met477 and Glu475, increasing binding affinity (Ki = 0.2 nM) [4] [10].SAR-driven iterations improved BTK inhibition potency >10-fold over early analogs, achieving an IC50 of 0.5 nM in enzymatic assays [4].

Table 1: Key Structural Modifications and Their Impact

Structural ElementModification in ZanubrutinibBiological Consequence
Acrylamide regionMethyl substitutionEnhanced covalent binding efficiency to Cys481; reduced off-target reactivity
Central ring systemTetrahydropyran replacementImproved metabolic stability via reduced CYP3A4 susceptibility
Hydrogen bond acceptorsPyrazolo-pyrimidine coreStrengthened interactions with BTK hinge region (Met477, Glu475)

Rational Drug Design Targeting Bruton’s Tyrosine Kinase

Zanubrutinib was designed to achieve high selectivity and continuous BTK suppression through irreversible covalent binding. The drug targets BTK’s ATP-binding pocket, forming a covalent bond with Cys481 in the kinase domain. Computational modeling revealed:

  • Covalent binding kinetics: Zanubrutinib’s inactivation rate (Kinact = 5.2 min⁻¹) exceeds ibrutinib’s (Kinact = 2.9 min⁻¹), enabling faster target engagement [4] [6].
  • Conformational flexibility: The tetrahydropyran moiety adopts a pseudo-chair conformation, optimally positioning the acrylamide for nucleophilic attack by Cys481 [10].Preclinical studies confirmed >95% BTK occupancy in peripheral blood mononuclear cells at 1 hour post-dosing, sustained for 24 hours [6] [8]. This contrasts with first-generation inhibitors showing trough-dependent occupancy fluctuations.

Preclinical Characterization of Selectivity and Pharmacokinetic Profiling

Zanubrutinib demonstrates superior kinome selectivity and bioavailability versus earlier BTK inhibitors:

  • Kinase selectivity profiling: Screening against 370 kinases revealed inhibition of only 8 kinases at >50% (vs. 17 for ibrutinib). Crucially, zanubrutinib spares EGFR (IC50 >10 µM), ITK, and TEC-family kinases, mitigating off-target toxicities [1] [4] [6].
  • Pharmacokinetic advantages:
  • Oral bioavailability: 94% in rodents vs. ibrutinib’s 10% [4].
  • Tissue penetration: 8-fold higher lymph node exposure than ibrutinib in murine models [10].
  • Plasma stability: Half-life of 2–4 hours supports twice-daily dosing to maintain trough concentrations above BTK inhibition thresholds [8].

Table 2: Preclinical Pharmacokinetic Parameters

ParameterZanubrutinibIbrutinib
Oral bioavailability94% (rat)10% (rat)
Plasma half-life2–4 hours1–2 hours
Lymph node-to-plasma ratio8:11:1
CYP3A4 susceptibilityLow (major metabolite: inactive cysteine adduct)High (active metabolite: PCI-45227)

Comparative Analysis of Zanubrutinib vs. First-Generation BTK Inhibitors

Zanubrutinib’s molecular refinements translate to enhanced efficacy and specificity:

  • Selectivity differentials: In biochemical assays, zanubrutinib’s selectivity ratio (BTK vs. off-target kinases) is 1:5, versus 1:52 for ibrutinib. This reduces EGFR-related toxicities (e.g., rash/diarrhea) and TEC kinase-associated bleeding risks [3] [6].
  • Pharmacodynamic superiority: Sustained BTK occupancy (>95% at trough) is achieved with zanubrutinib 160 mg twice daily due to higher unbound drug concentrations. Ibrutinib requires peak-driven exposure, permitting target reactivation before redosing [5] [8].
  • Resistance profile: Zanubrutinib retains activity against some ibrutinib-resistant mutations (e.g., C481F), though C481S mutation confers cross-resistance. In Ba/F3 models expressing BTKC481S, zanubrutinib’s IC50 increases >100-fold, similar to ibrutinib [3] [6].
  • Clinical efficacy correlates: In the ALPINE trial (NCT03734016), zanubrutinib demonstrated superior progression-free survival vs. ibrutinib (HR=0.65; p=0.0024), attributable to deeper BTK suppression [2] [6].

Table 3: Biochemical and Cellular Activity Comparison

PropertyZanubrutinibIbrutinibAcalabrutinib
BTK IC50 (nM)0.50.73.1
Off-target kinases inhibited81711
Plasma protein binding94%97%99%
Covalent binding efficiency (Kinact/Ki)10,200 M⁻¹s⁻¹5,400 M⁻¹s⁻¹7,800 M⁻¹s⁻¹
Efficacy in OCI-LY10 xenografts (tumor regression)98%70%85%

Data compiled from [1] [3] [4]

Properties

CAS Number

1651179-04-2

Product Name

Zanubrutinib

IUPAC Name

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1

InChI Key

RNOAOAWBMHREKO-QFIPXVFZSA-N

SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Isomeric SMILES

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.